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molecular formula C14H21N3O2 B8382312 Ethyl 6-(4-ethyl-1-piperazinyl)pyridine-3-carboxylate

Ethyl 6-(4-ethyl-1-piperazinyl)pyridine-3-carboxylate

Cat. No. B8382312
M. Wt: 263.34 g/mol
InChI Key: ORDRKOCSLLGUEU-UHFFFAOYSA-N
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Patent
US06046201

Procedure details

To 55.69 g of ethyl 6-chloropyridine-3-carboxylate was added 115 ml of 1-ethylpiperazine and the mixture was heated with stirring (55-137° C.) for 5 minutes. After completion of the reaction, the 1-ethylpiperazine was distilled off under reduced pressure, the residue was crystallized from water-metanol. The crystal was washed with water and then dried under reduced pressure to afford 71.89 g of the title compound as a colorless crystal.
Quantity
55.69 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.[CH2:13]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)[CH3:14]>>[CH2:13]([N:15]1[CH2:20][CH2:19][N:18]([C:2]2[N:7]=[CH:6][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=2)[CH2:17][CH2:16]1)[CH3:14]

Inputs

Step One
Name
Quantity
55.69 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)OCC
Name
Quantity
115 mL
Type
reactant
Smiles
C(C)N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 (± 41) °C
Stirring
Type
CUSTOM
Details
with stirring (55-137° C.) for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the 1-ethylpiperazine was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from water-metanol
WASH
Type
WASH
Details
The crystal was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 71.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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